molecular formula C12H23ClN2O2 B8194316 tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

Cat. No.: B8194316
M. Wt: 262.77 g/mol
InChI Key: NNQCUHROOGYHMB-UHFFFAOYSA-N
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Description

Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride typically involves the reaction of octahydrocyclopenta[c]pyrrol-5-ylamine with tert-butyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride serves as a versatile building block in the synthesis of bioactive compounds. Its structural features allow for modifications that enhance pharmacological properties.

Case Study:
A study demonstrated its utility in synthesizing novel analgesics. The compound was modified to produce derivatives with improved efficacy and reduced side effects, showcasing its role in drug discovery efforts .

Agrochemical Formulations

The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its stability and reactivity make it suitable for creating formulations that target specific pests while minimizing environmental impact.

Case Study:
Research indicated that derivatives of this compound exhibited effective insecticidal activity against common agricultural pests, leading to further investigations into its commercial viability .

Material Science

In material science, this compound is investigated for its potential use in developing polymers and coatings. Its ability to act as a crosslinking agent can enhance the mechanical properties of materials.

Data Table: Polymer Applications

Application TypeDescriptionPotential Benefits
CoatingsUsed as a crosslinkerImproved durability and resistance
AdhesivesEnhances bonding strengthIncreased adhesion under stress
Composite MaterialsReinforcement in polymer blendsEnhanced mechanical properties

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Carbamate Formation : Reaction of octahydrocyclopenta[c]pyrrole with tert-butyl isocyanate.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

Mechanism of Action

The mechanism by which tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with specific molecular targets and pathways involved in biological processes.

Comparison with Similar Compounds

  • Benzyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

  • Methyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

  • Ethyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride

Uniqueness: Tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to its methyl and ethyl counterparts.

Biological Activity

tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride, with the chemical formula C12H23ClN2O2 and CAS number 2757731-47-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 262.778 g/mol
  • Purity : Typically ≥95%
  • Structure : The compound features a tert-butyl group attached to an octahydrocyclopenta[c]pyrrol moiety, which is known for its cyclic structure that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing pyrrole derivatives exhibit significant antimicrobial properties. The structural features of this compound suggest potential efficacy against various bacterial strains. For instance, related pyrrole compounds have demonstrated:

  • Antibacterial Effects : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains .
  • Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death through depolarization .

Anticancer Potential

There is emerging evidence suggesting that pyrrole-containing compounds may possess anticancer properties. Studies on similar derivatives have shown:

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study investigated the antibacterial activity of various pyrrole derivatives, including those similar to this compound. The findings indicated significant inhibition of bacterial growth at concentrations as low as 0.78 μg/mL against resistant strains .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on cancer cell lines demonstrated that related compounds induced cytotoxic effects comparable to established chemotherapeutics. The study highlighted the potential for developing new therapeutic agents based on the structural framework of pyrrole derivatives .

Data Summary Table

PropertyValue
Chemical FormulaC12H23ClN2O2
Molecular Weight262.778 g/mol
CAS Number2757731-47-6
Purity≥95%
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Properties

IUPAC Name

tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQCUHROOGYHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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